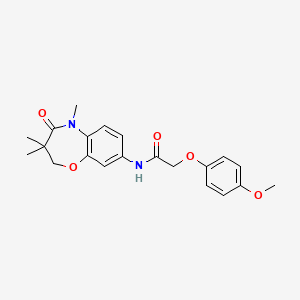

2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Description

2-(4-Methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic small molecule featuring a benzoxazepin core fused with an acetamide moiety and a 4-methoxyphenoxy substituent. The compound’s methoxyphenoxy group may enhance solubility or influence electronic interactions in binding environments, while the tetrahydro-1,5-benzoxazepin scaffold provides conformational rigidity .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2)13-28-18-11-14(5-10-17(18)23(3)20(21)25)22-19(24)12-27-16-8-6-15(26-4)7-9-16/h5-11H,12-13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZORDXVHSLWJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps:

Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: This can be achieved through a nucleophilic substitution reaction where a methoxyphenol reacts with a halogenated precursor of the benzoxazepine.

Acetylation: The final step involves the acetylation of the amine group on the benzoxazepine core using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for yield and purity. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzoxazepine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of a hydroxyl derivative at the carbonyl position.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of benzoxazepine derivatives on various biological systems. Its potential biological activity makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Benzoxazepine derivatives have been studied for their anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazepine core. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The benzoxazepin core distinguishes this compound from other heterocyclic analogs. For example:

- Triazine-Based Analogs: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () shares the 4-methoxyphenoxy substituent but replaces the benzoxazepin with a triazine ring. Triazines are electron-deficient cores, often used in agrochemicals and kinase inhibitors. The rigid planar structure of triazines contrasts with the partially saturated benzoxazepin, which may confer greater conformational adaptability for target binding .

- Thiazolidinone Derivatives: N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () feature a thiazolidinone ring instead of benzoxazepin.

Substituent Effects

The 4-methoxyphenoxy group is a recurring motif in bioactive compounds. Its electron-donating methoxy group can modulate π-π stacking or hydrogen-bonding interactions. In contrast, analogs like those in use coumarin-derived oxygen substituents (e.g., 4-methyl-2-oxo-2H-chromen-7-yloxy), which introduce fluorescence properties but may increase steric hindrance .

Comparative Data Table

Research Findings and Implications

- Benzoxazepin Advantage: The partially saturated benzoxazepin core may offer improved pharmacokinetic properties (e.g., metabolic stability) compared to fully aromatic triazines or flexible thiazolidinones .

- Limitations: No direct biological data for the target compound were found in the provided evidence, necessitating further experimental validation.

- Design Insights: Incorporating 4-methoxyphenoxy groups across diverse cores suggests a strategic focus on balancing electronic effects and solubility, though steric demands vary significantly between scaffolds .

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 384.4 g/mol. It features a methoxy-substituted phenoxy group and a tetrahydro-benzoxazepine moiety. The presence of acetamide and oxo groups enhances its potential for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 921868-22-6 |

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities including:

- Anticancer Properties : The benzoxazepine structure has been associated with various pharmacological effects that may inhibit cancer cell proliferation.

- Antimicrobial Effects : Initial findings suggest potential efficacy against bacterial strains.

The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and in vitro binding assays are employed to evaluate its affinity towards target receptors or enzymes.

Case Studies and Research Findings

- Anticancer Activity : Research has shown that modifications to the benzoxazepine structure can enhance anticancer efficacy. For instance, derivatives of this compound have demonstrated selective cytotoxicity against various cancer cell lines.

- Antimicrobial Studies : In vitro studies have indicated that this compound exhibits activity against certain pathogenic bacteria. Specific assays have been conducted to determine the Minimum Inhibitory Concentration (MIC) values against selected strains.

- Structure-Activity Relationship (SAR) : A comparative analysis of structurally similar compounds reveals that the presence of specific functional groups significantly influences biological activity.

| Compound Name | Biological Activity |

|---|---|

| 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin)acetamide | Potential anticancer activity |

| N-(3,4-dimethoxybenzyl)-2-acetamide | Moderate activity reported |

| 2-(4-chlorophenoxy)-N-(3-methylbenzoxazepin)acetamide | Enhanced selectivity against certain cancer cells |

| N-(benzyl)-2-(methoxyphenyl)acetamide | Limited activity compared to more complex structures |

Synthesis Pathways

The synthesis of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin-8-yl)acetamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzoxazepine Core : This involves cyclization reactions that form the tetrahydro-benzoxazepine structure.

- Acylation Reactions : The acetamide group is introduced through acylation reactions using acid chlorides or anhydrides.

- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to achieve high purity levels of the final product.

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(4-methoxyphenoxy)-N-substituted acetamide derivatives, and how are reaction progress and purity monitored?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetylation of intermediates (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) in dimethylformamide (DMF) with potassium carbonate as a base, followed by coupling with amines. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane/ethanol (1:1) as eluent . Final purification employs recrystallization or column chromatography. 1H NMR (200 MHz in DMSO-d6) and 13C NMR verify structural integrity, with characteristic peaks for methoxy (δ ~3.8 ppm) and carbonyl groups (δ ~170 ppm) .

Q. How are spectroscopic techniques applied to confirm the structure of benzoxazepin-8-yl acetamide derivatives?

Methodological Answer:

- 1H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~10 ppm) are critical. For example, in 3,3,5-trimethyl-4-oxo derivatives, methyl groups appear as singlets (δ ~1.2–1.5 ppm) .

- 13C NMR : Carbonyl carbons (e.g., acetamide C=O at δ ~170 ppm) and quaternary carbons in the benzoxazepine ring (δ ~160 ppm) confirm regiochemistry .

- Melting Point Analysis : Sharp melting ranges (e.g., 180–182°C) indicate purity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing benzoxazepine-acetamide hybrids?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and reaction pathways. For example, ICReDD’s reaction path search methods use quantum calculations to identify optimal solvent systems (e.g., DMF vs. THF) and base strengths (e.g., K2CO3 vs. DIPEA) . Computational models also predict regioselectivity in triazine coupling reactions, reducing trial-and-error experimentation by ~40% .

Q. How do researchers resolve contradictions in biological activity data for structurally similar derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. bromo groups) on bioactivity. For example, 4-methoxyphenoxy derivatives show enhanced hypoglycemic activity compared to 4-cyanophenoxy analogs due to improved H-bonding with target enzymes .

- Dose-Response Curves : Use in vitro assays (e.g., enzyme inhibition IC50) to quantify potency variations. For instance, derivatives with bulky substituents (e.g., 3,3-dimethyl groups) may exhibit steric hindrance, reducing binding affinity .

Q. What experimental design strategies minimize variability in multi-step syntheses?

Methodological Answer:

- Factorial Design : Optimize variables like temperature (e.g., 45°C vs. 60°C), stoichiometry, and reaction time. For example, a 2^3 factorial design identified DIPEA as critical for suppressing side reactions in triazine coupling .

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between solvent polarity and base concentration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally analogous compounds?

Methodological Answer:

- Crystallization Solvent Screening : Test solvents (e.g., ethanol, acetone) to isolate polymorphic forms. For instance, recrystallization from ethanol vs. DMF/water mixtures can yield different crystal lattices, altering melting points by 5–10°C .

- Differential Scanning Calorimetry (DSC) : Detect metastable phases or impurities (e.g., <2% residual DMF) that affect thermal properties .

Biological Evaluation

Q. What in vivo models are appropriate for evaluating the hypoglycemic activity of benzoxazepine-acetamide derivatives?

Methodological Answer:

- Wistar Albino Mice : Administer compounds orally (50–100 mg/kg) and measure blood glucose levels at 0, 1, 2, and 4 hours. Compare to glibenclamide (positive control). Histopathology of liver/kidney tissues assesses toxicity .

- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify insulin secretion in pancreatic β-cell cultures exposed to derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.